molecular formula C12H16BrNO B14847160 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine

6-Bromo-2-tert-butyl-3-cyclopropoxypyridine

Cat. No.: B14847160
M. Wt: 270.17 g/mol
InChI Key: KQBIFOTZWKRPOH-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is an organic compound that features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in acetic acid to brominate the pyridine ring, followed by reactions with tert-butyl and cyclopropoxy reagents under controlled conditions .

Industrial Production Methods

Industrial production of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine may involve large-scale bromination and subsequent functional group modifications using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butyl-3-cyclopropoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-2-tert-butyl-3-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is unique due to its combination of a bromine atom, tert-butyl group, and cyclopropoxy group on a pyridine ring

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

6-bromo-2-tert-butyl-3-cyclopropyloxypyridine

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)11-9(15-8-4-5-8)6-7-10(13)14-11/h6-8H,4-5H2,1-3H3

InChI Key

KQBIFOTZWKRPOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)Br)OC2CC2

Origin of Product

United States

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